![molecular formula C9H12N4O B13997600 2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 93263-27-5](/img/structure/B13997600.png)
2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological and pharmacological activities. It has been studied for its antimicrobial, antiviral, and anticancer properties, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with alkyl halides in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: This compound has shown promise as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with nucleic acid synthesis and function, leading to its antimicrobial and antiviral effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a different ring structure and potential biological activities.
Uniqueness
2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct biological properties. Its propyl group and amino functionality contribute to its activity profile, making it a valuable compound for further research and development.
Properties
CAS No. |
93263-27-5 |
|---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
2-amino-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N4O/c1-2-4-13-5-3-6-7(13)11-9(10)12-8(6)14/h3,5H,2,4H2,1H3,(H3,10,11,12,14) |
InChI Key |
FEHDLNBXABECBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


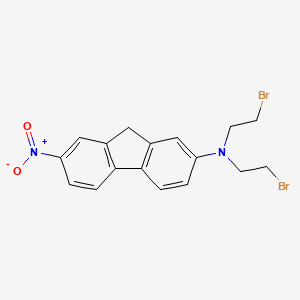
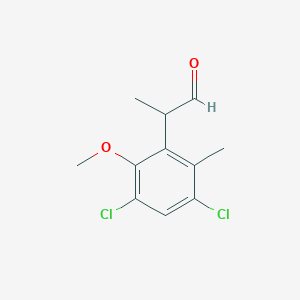
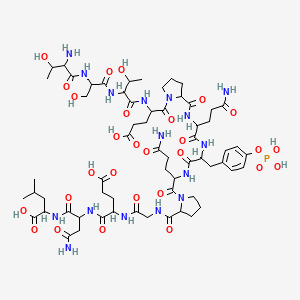
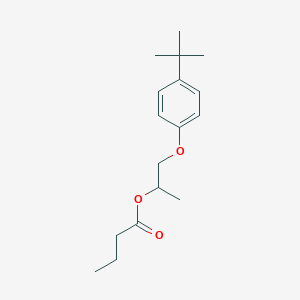
![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole](/img/structure/B13997542.png)
![Methyl 2-[4-[2-[4-(methoxycarbonylmethyl)phenyl]ethyl]phenyl]acetate](/img/structure/B13997551.png)
![4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol](/img/structure/B13997556.png)

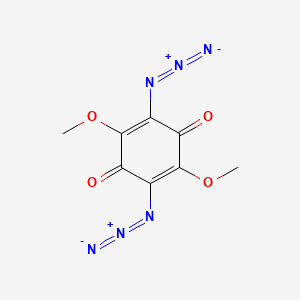
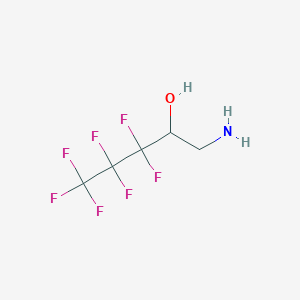
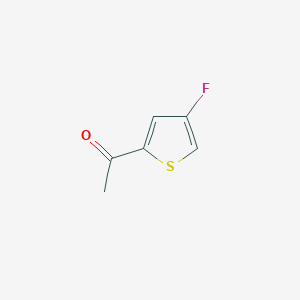
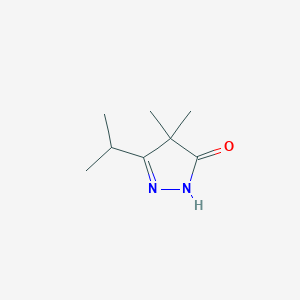
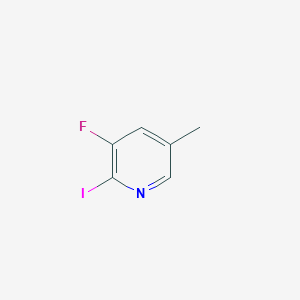
![N-[1-[[4-(2,3-dihydro-1,4-benzodioxin-3-yl)phenyl]methyl]piperidin-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B13997590.png)
